molecular formula C23H20N2O4S B405457 METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B405457
M. Wt: 420.5g/mol
InChI Key: XLNSHTDHUDVBFU-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound belonging to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various functional groups such as a benzylidene, methoxyphenyl, and carboxylic acid methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with benzaldehyde derivatives under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then subjected to cyclization with appropriate reagents to form the thiazolopyrimidine core. The final step involves esterification of the carboxylic acid group to yield the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (2Z)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2-(PHENYLMETHYLIDENE)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5g/mol

IUPAC Name

methyl (2Z)-2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N2O4S/c1-14-19(22(27)29-3)20(16-9-11-17(28-2)12-10-16)25-21(26)18(30-23(25)24-14)13-15-7-5-4-6-8-15/h4-13,20H,1-3H3/b18-13-

InChI Key

XLNSHTDHUDVBFU-AQTBWJFISA-N

SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=CC=C3)SC2=N1)C4=CC=C(C=C4)OC)C(=O)OC

Origin of Product

United States

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